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Compound of Interest

Compound Name:
4-Methyl-2-morpholin-4-ylpyridin-

3-amine

CAS No.: 1086378-55-3

Cat. No.: B1386005

Get Quote

As medicinal chemistry evolves, the selection of appropriate heterocyclic scaffolds remains a

critical determinant of a drug candidate's success. Saturated six-membered rings, particularly

morpholine and piperidine, are frequently employed as bioisosteres to modulate the

physicochemical, pharmacokinetic, and pharmacodynamic properties of small molecules.

This guide provides an objective, data-driven comparison of morpholine and piperidine

scaffolds. By examining the causality behind their electronic properties, target engagement

mechanisms, and metabolic stability, we provide drug development professionals with a

comprehensive framework for rational scaffold selection.

Physicochemical Profiling: The Oxygen vs.
Methylene Paradigm
The primary structural divergence between these two scaffolds is the substitution of a

methylene group (–CH₂–) in piperidine with an ether oxygen atom (–O–) in morpholine. This

seemingly subtle atomic swap fundamentally alters the electronic distribution and

conformational dynamics of the ring.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1386005#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386005?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality of Basicity and pKa Shifts
The oxygen atom in the morpholine ring exerts a strong electron-withdrawing inductive effect (-I

effect) across the sigma-bond framework. This pulls electron density away from the nitrogen

lone pair, making it less available to accept a proton. Consequently, the basicity of the nitrogen

atom is significantly reduced compared to the purely aliphatic piperidine ring 1[1].

The pKa of morpholine typically ranges from 8.4 to 8.7, whereas piperidine exhibits a much

higher pKa of approximately 11.1 to 11.22[2]. At physiological pH (7.4), piperidine is >99.9%

protonated, while a significantly larger fraction of morpholine exists as a neutral species. This

ionization state directly dictates solubility, lipophilicity, and passive membrane permeability.

Table 1: Comparative Physicochemical Properties
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Parameter Piperidine Scaffold
Morpholine
Scaffold

Mechanistic Driver

Heteroatom

Substitution
Methylene (–CH₂–) Ether Oxygen (–O–)

Structural

bioisosterism

pKa (Approximate) 11.1 - 11.2 8.4 - 8.7

Oxygen's electron-

withdrawing (-I)

effect[1]

Ionization at pH 7.4 >99.9% Protonated ~80-90% Protonated

Henderson-

Hasselbalch

relationship

Lipophilicity (cLogP) Higher Lower
Oxygen acts as a

polar H-bond acceptor

Aqueous Solubility Moderate High

Enhanced dipole

moment and H-

bonding capacity

hERG Liability High Risk Low to Moderate Risk

Reduced cation- π

interaction in the

hERG pocket[3]

Metabolic Stability
Prone to N-

dealkylation
Generally High

Electron-deficient ring

resists CYP450

oxidation[4]

Mechanistic Target Engagement: Kinase Inhibition
Both scaffolds are heavily utilized in targeted therapies, but morpholine has emerged as a

"privileged scaffold" in the development of kinase inhibitors, particularly those targeting the

Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway1[1].

The Hinge-Binding Mechanism: In PI3K inhibitors (e.g., ZSTK474, Buparlisib), the oxygen atom

of the morpholine ring is not merely a passive structural element; it actively participates in

target engagement. The morpholine oxygen acts as a crucial hydrogen bond acceptor,

interacting directly with the backbone amide of the hinge region (e.g., Val851 in PI3K α ) within

the ATP-binding pocket 1[1]. Conversely, piperidine lacks this hydrogen bond acceptor, relying
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instead on its basic nitrogen for ionic interactions or water-mediated hydrogen bonds, which

often results in different selectivity profiles.
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PI3K/Akt/mTOR signaling pathway and targeted inhibition by morpholine derivatives.

Safety and ADME Optimization
Mitigating hERG Liability
The human Ether-à-go-go-Related Gene (hERG) potassium channel is highly sensitive to basic

amines. The hERG binding pocket contains aromatic residues (Tyr652, Phe656) that form

strong cation- π interactions with protonated nitrogens. Because piperidine is nearly 100%
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protonated at physiological pH, it carries a high risk of hERG blockade, leading to cardiotoxicity

(QT prolongation). By substituting piperidine with morpholine, the pKa is lowered, reducing the

fraction of protonated species at pH 7.4 and systematically mitigating hERG liability 3[3].

Metabolic Stability (CYP450 Clearance)
Piperidine rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation,

particularly N-dealkylation and oxidation at the adjacent α -methylene groups, leading to rapid

clearance 4[4]. The introduction of the oxygen atom in morpholine creates an electron-deficient

ring system. This negative inductive effect makes the adjacent carbons less susceptible to

oxidative attack by CYP enzymes, generally resulting in a longer half-life and lower intrinsic

clearance ( CLint​) 5[5].

Experimental Methodologies (Self-Validating
Protocols)
To empirically validate the structural advantages of morpholine over piperidine, the following

standardized, self-validating in vitro assays must be executed.

Protocol 1: In Vitro Human Liver Microsome (HLM)
Stability Assay
Objective: To quantify the intrinsic clearance ( CLint​) and half-life ( t1/2​) of the synthesized

analogs. Validation Control: Verapamil is run concurrently as a high-clearance positive control

to validate CYP450 activity.

Reagent Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute

to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final

protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final

concentration). Causality: NADPH is the obligate electron donor required for CYP450

catalytic turnover.
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Time-Point Sampling: At intervals of 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL

aliquots from the reaction matrix.

Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold

acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold organic

solvent instantly denatures CYP enzymes, halting metabolism while extracting the lipophilic

parent compound.

LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the

supernatant via LC-MS/MS to quantify the remaining parent compound.

Data Interpretation: Plot the natural logarithm ( ln ) of the percentage of parent compound

remaining versus time. The slope yields the elimination rate constant ( k ), allowing

calculation of t1/2​( 0.693/k ) 4[4].

1. Reagent Prep
(HLM + NADPH)

2. Incubation
(37°C, 0-60 min)

3. Quench
(Ice-cold ACN)

4. Precipitate
(14,000 rpm)

5. LC-MS/MS
(Quantification)
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Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assay.

Protocol 2: Kinase Binding Affinity (TR-FRET Assay)
Objective: To determine the half-maximal inhibitory concentration ( IC50​) of the compounds

against the target kinase (e.g., PI3K α ). Validation Control: ATP is supplied strictly at its

Michaelis-Menten constant ( Km​) to ensure the assay is sensitive to competitive ATP-site

inhibitors.

Assay Matrix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 3

mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.

Inhibitor Titration: Perform a 3-fold serial dilution of the test inhibitor (10 µM to 0.5 nM) in a

384-well microplate.

Enzyme/Substrate Pre-incubation: Add recombinant PI3K α enzyme (1 nM final) and

biotinylated PIP2 substrate (10 µM final). Incubate at room temperature for 15 minutes.
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Reaction Initiation: Add ultra-pure ATP at its Km​value (e.g., 20 µM). Incubate for 60 minutes.

Detection: Terminate the reaction by adding a TR-FRET detection mixture containing a

Europium-labeled anti-PIP3 antibody (donor) and Streptavidin-APC (acceptor). Causality:

TR-FRET utilizes a time delay before measurement, eliminating short-lived background

autofluorescence from the test compounds.

Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation: 340

nm; emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm) and fit the dose-

response data using a four-parameter logistic non-linear regression model to derive the IC50​

.
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[https://www.benchchem.com/product/b1386005/docs#comparative-analysis-of-morpholine-
vs-piperidine-scaffolds-in-drug-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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